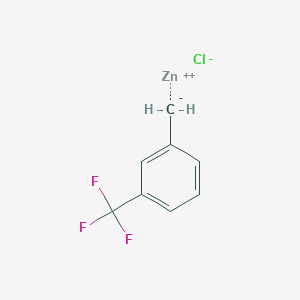
1-(4-Benzyl-morpholin-2 yl)-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, and a pentanone chain attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine with pentanone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzyl-morpholin-2-yl)-ethan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-propan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-butan-1-one
Uniqueness
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is unique due to its specific structural features, such as the length of the pentanone chain and the presence of the benzyl group
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-benzylmorpholin-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-9-15(18)16-13-17(10-11-19-16)12-14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |
InChI Key |
UZKLZXSRFSTCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

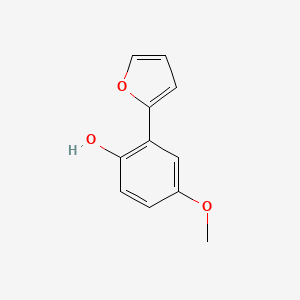

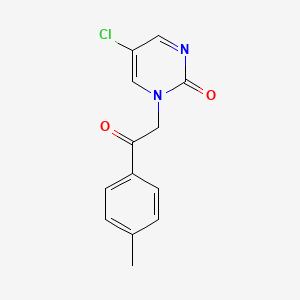
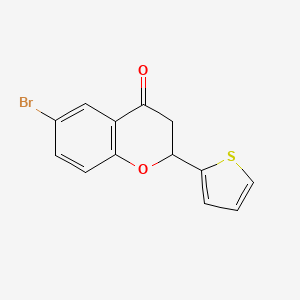
![1-[3-Methyl-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8419405.png)
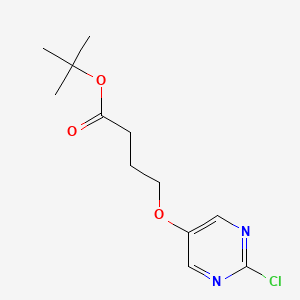
![N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8419421.png)
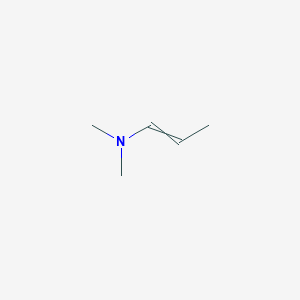
![3-{[4-(Trifluoromethyl)benzyl]amino}pyridine-4-carboxylic acid](/img/structure/B8419454.png)

![(3,4-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol](/img/structure/B8419466.png)
![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)

